molecular formula C24H23NO3 B269301 N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide

N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide

Cat. No. B269301
M. Wt: 373.4 g/mol
InChI Key: XCRWPHKJQZUSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide, commonly known as THF-BPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

THF-BPA has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, THF-BPA has been found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, THF-BPA has been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier. In materials science, THF-BPA has been used as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of THF-BPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, THF-BPA has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. THF-BPA has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
THF-BPA has been found to have various biochemical and physiological effects. In cancer cells, THF-BPA has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. In animal studies, THF-BPA has been found to have neuroprotective effects and to improve cognitive function. THF-BPA has also been found to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of THF-BPA is its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. THF-BPA is also relatively easy to synthesize and can be modified to improve its properties. However, THF-BPA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on THF-BPA. One area of research is the development of THF-BPA-based drug delivery systems for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the synthesis of THF-BPA-based materials for use in electronics and other applications. Additionally, further studies are needed to fully understand the mechanism of action of THF-BPA and its potential side effects.

Synthesis Methods

THF-BPA is synthesized through a multi-step process that involves the reaction of 2-bromo-4'-methoxyacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-(2-furyl)ethanol to produce 2-(2-furyl)ethyl magnesium bromide. The resulting product is reacted with 4-bromobiphenyl-4-carboxylic acid to form THF-BPA.

properties

Product Name

N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(oxolan-2-ylmethoxy)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H23NO3/c26-24(20-14-12-19(13-15-20)18-7-2-1-3-8-18)25-22-10-4-5-11-23(22)28-17-21-9-6-16-27-21/h1-5,7-8,10-15,21H,6,9,16-17H2,(H,25,26)

InChI Key

XCRWPHKJQZUSMR-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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